2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid
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Overview
Description
2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a trifluoroethyl group attached to the benzene ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the trifluoroethyl group. The reaction is usually conducted in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The hydroxyl and carboxylic acid groups play a crucial role in binding to target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
2-Hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-hydroxy-4-(2,2,2-trifluoroethyl)benzoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)4-5-1-2-6(8(14)15)7(13)3-5/h1-3,13H,4H2,(H,14,15) |
InChI Key |
DUILKLGNVLXKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
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